

Structural comparison of (benzylthio)acetic acid cocrystals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Benzylthio)acetic acid

Cat. No.: B086505

[Get Quote](#)

A Comprehensive Structural Comparison of **(Benzylthio)acetic Acid** Cocrystals for Researchers and Drug Development Professionals

This guide provides an objective comparison of the structural and physicochemical properties of various cocrystals of **(benzylthio)acetic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the understanding and selection of suitable cocrystal systems for further investigation. The data presented is based on published experimental findings.

Introduction to **(Benzylthio)acetic Acid** Cocrystals

(Benzylthio)acetic acid (HBTA) is a versatile molecule for the formation of supramolecular complexes due to its carboxylic acid group, thioether linkage, and aromatic ring, which can all participate in non-covalent interactions.^[1] Co-crystallization of HBTA with various co-formers, particularly nitrogen-containing compounds, has led to the formation of diverse crystalline phases, including zwitterionic cocrystals, true cocrystals, and salts.^[2] These different structural arrangements arise from the specific intermolecular interactions, such as hydrogen bonds, and can significantly influence the physicochemical properties of the resulting solid form, including melting point, solubility, and stability.

This guide focuses on a comparative analysis of five novel crystalline compounds formed between **(benzylthio)acetic acid** and L-proline (L-PRO), D-proline (D-PRO), DL-proline (DL-PRO), isonicotinamide (INA), and tryptamine (TPA).^[2]

Comparative Structural and Physicochemical Data

The following tables summarize the key crystallographic and thermal analysis data for the **(benzylthio)acetic acid** cocrystals.

Crystallographic Data

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å³)	Z
L- PRO±- HBTA (1)	C ₁₄ H ₁₉ NO ₄ S	Monoclinic	P2 ₁	7.1019 (7)	12.949 4(12)	26.253 (3)	93.536 (3)	2409.8 (4)	4
D- PRO±- HBTA (2)	C ₁₄ H ₁₉ NO ₄ S	Monoclinic	P2 ₁	6.9863 (7)	25.437 (3)	7.3987 (7)	95.152 (2)	1309.5 (2)	4
DL- PRO±- HBTA (3)	C ₁₄ H ₁₉ NO ₄ S	Orthorhombic	Pna2 ₁	14.213 3(15)	8.2333 (9)	15.386 0(17)	90	1800.9 (3)	4
INA·H BTA (4)	C ₁₅ H ₁₆ N ₂ O ₃ S	Triclinic	P-1	7.1019 (7)	12.949 4(12)	26.253 (3)	93.536 (3)	2409.8 (4)	2
TPA±- BTA- (5)	C ₁₉ H ₂₂ N ₂ O ₂ S	Monoclinic	P2 ₁ /n	14.213 3(15)	8.2333 (9)	15.386 0(17)	117.23 6(5)	1600.9 (3)	4

Data sourced from a 2022 study by Sienkiewicz-Gromiuk et al.[\[2\]](#)

Thermal Analysis Data

Compound Name	Melting Point (°C)	Decomposition Characteristics
L-PRO \pm ·HBTA (1)	135	Decomposes after melting
D-PRO \pm ·HBTA (2)	135	Decomposes after melting
DL-PRO \pm ·HBTA (3)	128	Decomposes after melting
INA·HBTA (4)	110	Stable after melting
TPA $^+$ ·BTA $^-$ (5)	150	Decomposes after melting

Data sourced from a 2022 study by Sienkiewicz-Gromiuk et al.[2]

Supramolecular Interactions and Crystal Packing

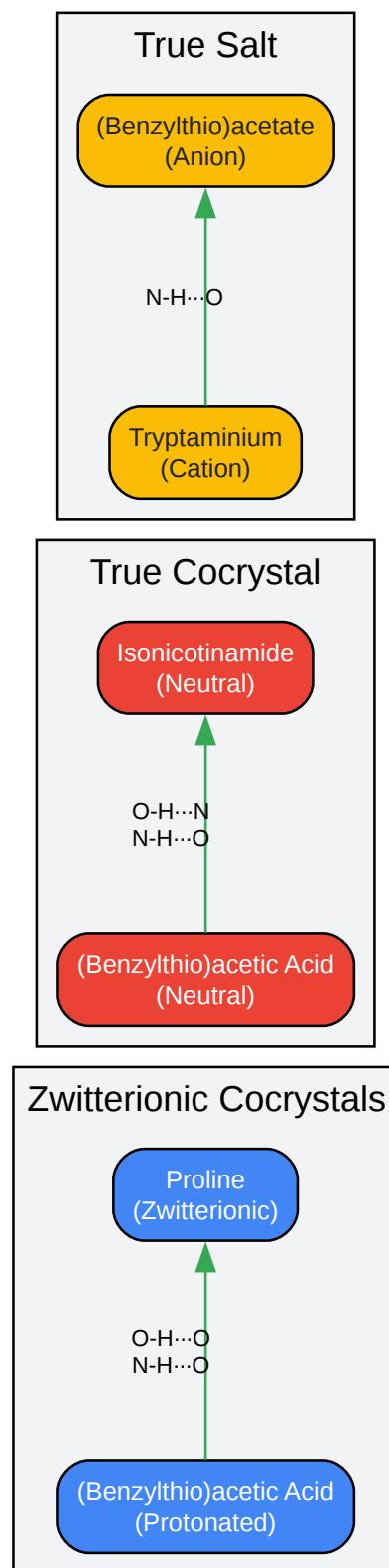
The nature of the intermolecular interactions dictates the resulting crystal structure and the classification of the solid form. In the studied cocrystals, hydrogen bonding plays a crucial role in the assembly of the supramolecular structures.[2]

- Zwitterionic Cocrystals (1-3): In the cocrystals with L-proline, D-proline, and DL-proline, a proton is transferred from the carboxylic acid of HBTA to the nitrogen atom of the proline ring, resulting in a zwitterionic form of proline. The primary interactions are strong O-H \cdots O and N-H \cdots O hydrogen bonds between the protonated carboxylic acid of HBTA and the carboxylate group of the proline zwitterion.[1][2]
- True Cocrystal (4): With isonicotinamide, no proton transfer occurs. The HBTA and isonicotinamide molecules are connected by O-H \cdots N and N-H \cdots O hydrogen bonds between the carboxylic acid of HBTA and the pyridine and amide groups of isonicotinamide, respectively.[2]
- True Salt (5): In the case of tryptamine, a complete proton transfer from the carboxylic acid of HBTA to the amino group of tryptamine occurs, forming the (benzylthio)acetate anion (BTA $^-$) and the tryptaminium cation (TPA $^+$). The crystal structure is stabilized by N-H \cdots O hydrogen bonds between the ammonium and indole groups of the tryptaminium cation and the carboxylate group of the BTA $^-$ anion.[2]

Experimental Protocols

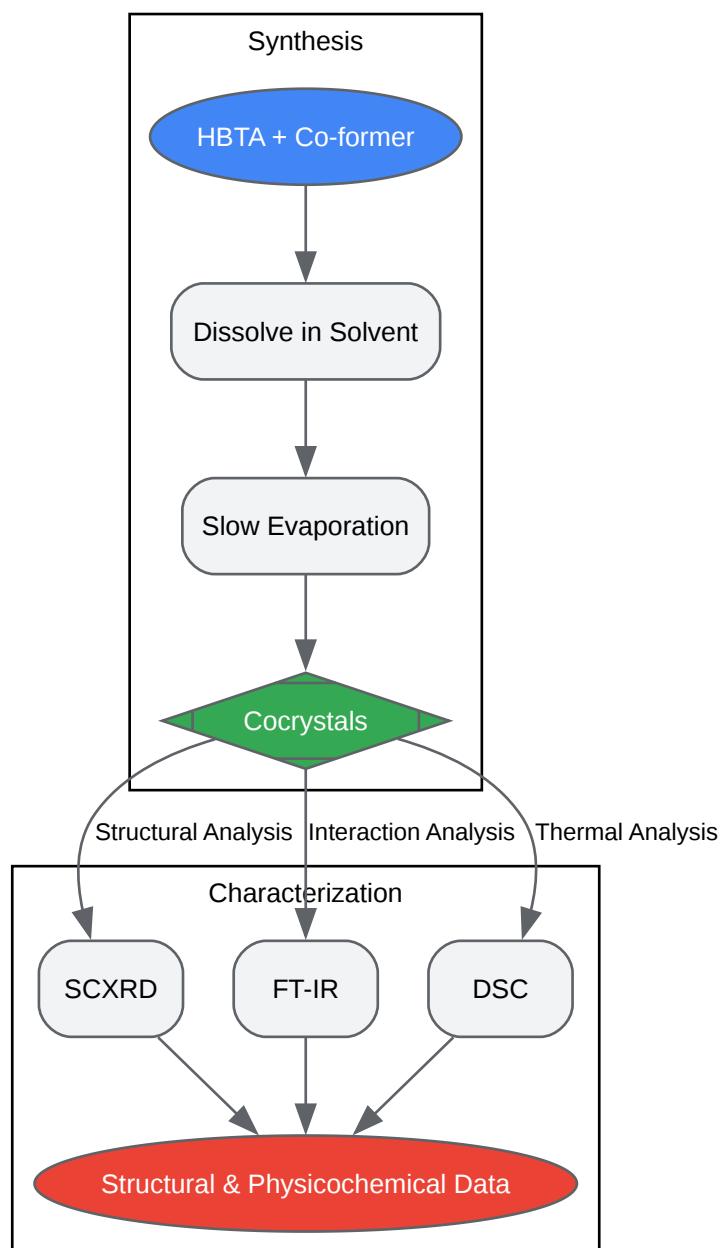
The following are generalized protocols for the synthesis and characterization of **(benzylthio)acetic acid** cocrystals based on published methods.

Cocrystal Synthesis: Solution Evaporation Method


- Molar Ratio: Dissolve equimolar amounts of **(benzylthio)acetic acid** and the chosen co-former in a suitable solvent (e.g., methanol, ethanol).
- Dissolution: Gently heat and stir the mixture until all solids are completely dissolved.
- Crystallization: Allow the solution to slowly evaporate at room temperature.
- Isolation: Collect the resulting crystals by filtration and dry them under ambient conditions.

Characterization Methods

- Single-Crystal X-ray Diffraction (SCXRD): Mount a suitable single crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a specific radiation source (e.g., Mo K α). Solve and refine the crystal structure using appropriate software packages.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectra of the cocrystal and the individual components using an FT-IR spectrometer, typically with an ATR accessory. The formation of cocrystals is indicated by shifts in the characteristic vibrational bands, particularly those of the carboxylic acid and the functional groups of the co-former involved in hydrogen bonding.^[3]
- Differential Scanning Calorimetry (DSC): Place a small amount of the sample (typically 3-4 mg) in an aluminum pan.^[4] Heat the sample at a constant rate (e.g., 5 °C/min) under a nitrogen atmosphere.^[4] The melting point and other thermal events are determined from the resulting thermogram.


Visualizing Supramolecular Assemblies

The following diagrams illustrate the different types of supramolecular assemblies formed by **(benzylthio)acetic acid** with various co-formers.

[Click to download full resolution via product page](#)

Caption: Supramolecular assemblies of **(benzylthio)acetic acid**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for cocrystal synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanochemical Synthesis of New Praziquantel Cocrystals: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural comparison of (benzylthio)acetic acid cocrystals]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086505#structural-comparison-of-benzylthio-acetic-acid-cocrystals\]](https://www.benchchem.com/product/b086505#structural-comparison-of-benzylthio-acetic-acid-cocrystals)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com